1-Acetyl-3-piperidinecarbohydrazide

Description

BenchChem offers high-quality 1-Acetyl-3-piperidinecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-3-piperidinecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

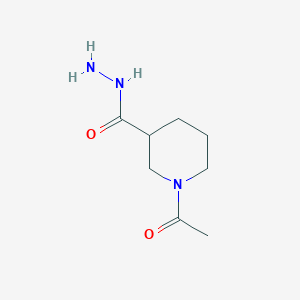

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-3-7(5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBNGADTTDLKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648990 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098343-82-8 | |

| Record name | 1-Acetylpiperidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for Functionalized Piperidine Carbohydrazides

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4][5] When coupled with the versatile carbohydrazide moiety, it forms a privileged scaffold—the piperidine carbohydrazide—that serves as a critical building block for developing novel therapeutic agents. This guide provides an in-depth exploration of modern and efficient synthetic strategies for accessing these valuable compounds. We will dissect the synthesis into two core stages: the construction of the functionalized piperidine core and the subsequent formation of the carbohydrazide. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to equip researchers, chemists, and drug development professionals with the knowledge to navigate the synthesis of these complex and vital molecules.

Introduction: The Piperidine Carbohydrazide Scaffold - A Privileged Motif in Drug Discovery

The prevalence of the piperidine scaffold across more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, highlights its significance in drug design.[2][3][4][5] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The carbohydrazide group (-CONHNH₂) is not merely a linker; it is a highly functional handle. It can act as a hydrogen bond donor and acceptor, participate in coordination with metal ions in enzymes, and serve as a versatile precursor for the synthesis of other heterocycles like oxadiazoles and pyrazoles.[6][7]

Derivatives of piperidine carbohydrazide have demonstrated a wide spectrum of biological activities, including potent antifungal properties through the inhibition of succinate dehydrogenase (SDH)[6][8], and potential as VEGFR-2 inhibitors for cancer therapy. This diverse bioactivity underscores the importance of robust and flexible synthetic routes that can generate a wide array of analogs for structure-activity relationship (SAR) studies.

Strategic Approaches to Synthesis: A Modular Perspective

The synthesis of functionalized piperidine carbohydrazides can be approached through several strategic disconnections. The most logical and widely adopted strategy involves a modular, two-phase approach: first, the construction of a diversely functionalized piperidine core, typically bearing a carboxylic acid or ester group, followed by the conversion of this group into the carbohydrazide. This approach allows for maximum flexibility in introducing substituents onto the piperidine ring before the final hydrazinolysis step.

Caption: High-level modular strategy for piperidine carbohydrazide synthesis.

Part I: Synthesis of the Functionalized Piperidine Core

The key to accessing a diverse library of final compounds lies in the ability to synthesize variously substituted piperidine precursors. Modern organic synthesis offers a powerful toolkit for this purpose.

A. Hydrogenation of Pyridine Precursors

The reduction of substituted pyridines is one of the most direct and common methods for synthesizing the piperidine scaffold.[9][10] The choice of catalyst and reaction conditions is critical to achieve high yield and chemoselectivity, particularly avoiding over-reduction and cleavage of the C-N bond.[11]

-

Catalytic Hydrogenation: This is a widely used industrial and laboratory method.[11]

-

Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C) are standard catalysts. Raney Nickel is also effective but may require harsher conditions.[9][11] Rhodium-based catalysts are often preferred for their high selectivity, minimizing C-N bond cleavage.[11]

-

Causality: The choice of catalyst is dictated by the functional groups present on the pyridine ring. For substrates with sensitive groups (e.g., benzyl ethers), a milder catalyst like Pd/C might be chosen over a more aggressive one like PtO₂. High pressures of hydrogen gas are employed to overcome the aromaticity of the pyridine ring.

-

-

Asymmetric Synthesis via Pyridinium Intermediates: For enantiomerically enriched piperidines, a powerful strategy involves the initial dearomatization of pyridine to a dihydropyridine or pyridinium salt, followed by an asymmetric catalytic step. A recent rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridines provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[12]

B. De Novo Ring Construction via Cyclization

Building the piperidine ring from acyclic precursors offers excellent control over substituent placement.

-

Intramolecular Cyclization: Aza-Michael reactions, reductive aminations of 1,5-dicarbonyl compounds, and radical cyclizations of linear amino-aldehydes are robust methods.[10] For instance, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines by difunctionalizing a double bond while simultaneously creating the N-heterocycle.[10]

-

[4+2] Cycloaddition: The reaction of 1-azadienes with electron-deficient olefins provides a powerful route to highly substituted piperidines. Modern protocols use inexpensive zinc catalysts with chiral ligands (like F-BOPA) to achieve high yields and enantioselectivities.[13]

C. Multicomponent Reactions (MCRs) for Rapid Diversity

Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single step to generate complex products, saving time and resources.[14][15]

-

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction is exceptionally powerful for creating molecular diversity.[14][16] It combines a carboxylic acid, an amine, a carbonyl compound (like N-Boc-4-piperidone), and an isocyanide in one pot.[14][17] This strategy allows for the rapid generation of libraries of complex piperidine derivatives. Solid-phase synthesis using the Ugi reaction has been employed to create N-substituted pyrrolidinone-tethered N-substituted piperidines, demonstrating the reaction's versatility.[14][16][18]

Caption: Workflow for generating piperidine diversity via the Ugi reaction.

Part II: Formation of the Carbohydrazide Moiety

Once the functionalized piperidine core with a carboxylic acid or ester is in hand, the final step is the formation of the carbohydrazide.

A. The Workhorse Method: Hydrazinolysis of Esters

The most common and straightforward method to synthesize carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate.[7][19][20][21][22]

-

Mechanism & Rationale: This is a nucleophilic acyl substitution reaction. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The choice of an ester (typically methyl or ethyl) as the precursor is strategic; esters are generally stable, easily purified, and sufficiently reactive towards hydrazine without requiring harsh conditions that might compromise other functional groups on the piperidine ring. The reaction is often driven to completion by using an excess of hydrazine hydrate and by the volatility of the alcohol byproduct (methanol or ethanol).

Detailed Experimental Protocol: General Hydrazinolysis of a Piperidine Ester

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the functionalized piperidine methyl/ethyl ester (1.0 equiv).

-

Solvent: Dissolve the ester in a suitable alcohol solvent, typically absolute ethanol or methanol (approximately 10-20 mL per gram of ester).

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, typically 5-10 equiv) to the solution. Safety Note: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The product carbohydrazide, often a solid, may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold water or diethyl ether to remove excess hydrazine, and dry under vacuum.

-

If the product does not precipitate, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or isopropanol) or by column chromatography on silica gel.

Part III: Integrated Synthetic Campaigns - A Case Study

To illustrate the integration of these methodologies, we will examine a representative synthesis of a functionalized piperidine-4-carbohydrazide derivative, similar to scaffolds investigated for antifungal activity.[6][23]

Case Study: Synthesis of a Quinazolinyl-Piperidine-4-Carbohydrazide

This multi-step synthesis demonstrates the construction of a complex N-aryl piperidine followed by hydrazinolysis.[6]

Caption: Synthetic workflow for a bioactive piperidine carbohydrazide.

Step 1 & 2: Synthesis of the Piperidine Ester Precursor The synthesis begins by converting a starting quinazolin-4-one into the more reactive 4-chloroquinazoline.[6] This intermediate then undergoes a nucleophilic aromatic substitution with methylpiperidine-4-carboxylate in a solvent like 1,4-dioxane to yield the key ester precursor.[6]

Step 3: Hydrazinolysis The resulting quinazolinyl-substituted piperidine-4-carboxylic ester is then subjected to hydrazinolysis as described in the general protocol above to afford the final carbohydrazide product.

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Chlorination | POCl₃ | High |

| 2 | N-Arylation | Methylpiperidine-4-carboxylate, 1,4-Dioxane | Good to Excellent |

| 3 | Hydrazinolysis | N₂H₄·H₂O, Ethanol | Good to Excellent |

Table 1: Summary of reaction steps and typical yields for the case study synthesis.

Conclusion and Future Outlook

The synthetic routes to functionalized piperidine carbohydrazides are diverse and continually evolving. Classic methods like the hydrogenation of pyridines remain highly relevant, while modern techniques such as multicomponent reactions and catalytic C-H functionalization offer unprecedented efficiency and speed in generating molecular complexity. The modular approach of first building a decorated piperidine core followed by a robust hydrazinolysis step provides the most versatile and powerful strategy for creating libraries of these compounds for drug discovery. As catalytic methods become more sophisticated and selective, the ability to synthesize increasingly complex and stereochemically defined piperidine carbohydrazides will continue to expand, paving the way for the discovery of next-generation therapeutics.

References

- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC - NIH. (n.d.).

- Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. (n.d.). Google Search.

- Technical Support Center: Synthesis of Piperidine

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz

- Piperidine Synthesis. (n.d.). DTIC.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.

- Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (2010).

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).

- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv

- Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. (n.d.).

- Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2025). Taylor & Francis Online.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. (n.d.). IP Indexing.

- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024).

- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors. (2024). PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Royal Society of Chemistry.

- General Path to N-Arylpiperidines. (2023). ChemistryViews.

- Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). PubMed.

- Application Notes and Protocols: 1-Acetylpiperidine-4-carbohydrazide in Medicinal Chemistry. (2025). Benchchem.

- A General Strategy for N-(Hetero)

- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. (2025). Benchchem.

- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). MDPI.

- A General Strategy for N–(Hetero)

- A General Strategy for N–(Hetero)

- Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI.

- Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2025).

- Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. (2013). Semantic Scholar.

- (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).

- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.). Google Search.

- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2017). Ibn AL-Haitham Journal For Pure and Applied Science.

- Pharmacological Applications of Piperidine Deriv

- The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Understanding the Applications of Piperidine Derivatives in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2016).

- Synthesis and Pharmacological Profile of Hydrazide Compounds. (n.d.). Research Journal of Pharmacy and Technology.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 20. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. rjptonline.org [rjptonline.org]

- 23. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of 1-Acetyl-3-piperidinecarbohydrazide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-Acetyl-3-piperidinecarbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and structural elucidation of this molecule. Our approach moves beyond a mere listing of data, delving into the rationale behind the spectral features and providing practical, field-proven insights for accurate interpretation.

Introduction: The Structural Significance of 1-Acetyl-3-piperidinecarbohydrazide

1-Acetyl-3-piperidinecarbohydrazide integrates two key pharmacophores: a piperidine ring and a carbohydrazide moiety. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals due to their favorable pharmacokinetic properties.[1][2] The carbohydrazide functional group is a versatile building block in the synthesis of various heterocyclic systems and is known to exhibit a wide range of biological activities.[3] The combination of these two structural motifs in 1-Acetyl-3-piperidinecarbohydrazide makes it a compound of significant interest for further investigation. A thorough understanding of its spectroscopic properties is the foundational step in its chemical and biological exploration.

Molecular Structure and Key Spectroscopic Correlation Points

To facilitate the interpretation of the spectroscopic data, a clear understanding of the molecular structure is paramount. The following diagram illustrates the structure of 1-Acetyl-3-piperidinecarbohydrazide with key atomic numbering that will be referenced throughout this guide.

Figure 1: Molecular structure of 1-Acetyl-3-piperidinecarbohydrazide with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Acetyl-3-piperidinecarbohydrazide, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Acetyl-3-piperidinecarbohydrazide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons (NH, NH₂) may exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for observing these exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly important for resolving the complex multiplets of the piperidine ring protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended):

-

To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Acetyl-3-piperidinecarbohydrazide is expected to be complex due to the diastereotopic protons of the piperidine ring and the presence of exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| NH₂ (N3) | ~4.3 | Broad Singlet | 2H | Chemical shift and broadness are highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange. |

| NH (N2) | ~9.2 | Broad Singlet | 1H | The deshielding is due to the adjacent carbonyl group. This signal will also disappear upon D₂O exchange. |

| Piperidine Ring CH (C3) | ~2.5-2.8 | Multiplet | 1H | This proton is expected to be deshielded by the adjacent carbohydrazide group. |

| Piperidine Ring CH₂ (C2, C4, C5, C6) | ~1.2-1.9, ~2.9-3.5 | Multiplets | 8H | The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on C2 and C6, adjacent to the nitrogen, will be deshielded. |

| Acetyl CH₃ (C8) | ~2.0 | Singlet | 3H | A characteristic sharp singlet for the acetyl methyl group. |

Rationale for Predictions: The chemical shifts of the carbohydrazide NH and NH₂ protons are based on typical values for hydrazides, which are known to appear downfield.[4][5] The piperidine ring protons are predicted based on data for 3-substituted piperidines, with the understanding that the electron-withdrawing nature of the acetyl and carbohydrazide groups will influence their chemical environment.[6][7]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=O (Carbohydrazide, C9) | ~170-175 | The carbonyl carbon of the hydrazide is typically found in this region. |

| C=O (Acetyl, C7) | ~168-172 | The amide carbonyl of the acetyl group. |

| Piperidine Ring CH (C3) | ~40-45 | The carbon bearing the carbohydrazide substituent. |

| Piperidine Ring CH₂ (C2, C6) | ~45-50 | The carbons adjacent to the nitrogen atom are deshielded. |

| Piperidine Ring CH₂ (C4, C5) | ~20-30 | The remaining piperidine ring carbons. |

| Acetyl CH₃ (C8) | ~21 | A typical chemical shift for an acetyl methyl carbon. |

Rationale for Predictions: The predicted chemical shifts for the carbonyl carbons are based on standard values for amides and hydrazides.[8][9] The piperidine ring carbon chemical shifts are estimated from data on substituted piperidines, considering the inductive effects of the substituents.[10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Acetyl-3-piperidinecarbohydrazide will be characterized by the vibrational frequencies of the N-H, C=O, and C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire 16-32 scans to obtain a good signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Key Insights |

| 3350-3250 | N-H stretch (NH₂) | Medium-Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| 3200-3050 | N-H stretch (NH) | Medium | A single band for the secondary amine in the hydrazide moiety. |

| 2950-2850 | C-H stretch (aliphatic) | Medium-Strong | Stretching vibrations of the C-H bonds in the piperidine ring and the acetyl group. |

| ~1680 | C=O stretch (Amide I, Acetyl) | Strong | The carbonyl of the N-acetyl group. |

| ~1640 | C=O stretch (Amide I, Hydrazide) | Strong | The carbonyl of the carbohydrazide group. This is typically at a lower frequency than a simple amide due to resonance. |

| 1600-1500 | N-H bend | Medium | Bending vibrations of the N-H bonds. |

Rationale for Predictions: The predicted IR absorption frequencies are based on well-established correlation tables for the functional groups present in the molecule.[11][12][13] The N-H stretching region is particularly informative for identifying the hydrazide moiety. The two distinct C=O stretching frequencies will confirm the presence of both the acetyl and carbohydrazide carbonyl groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used to induce more extensive fragmentation, providing more structural information.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to measure the mass-to-charge ratio (m/z) of the ions.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.

-

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 1-Acetyl-3-piperidinecarbohydrazide is C₈H₁₅N₃O₂. The molecular weight is 185.22 g/mol .

-

Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 186.23.

-

Key Fragmentation Pathways: Fragmentation is expected to occur at the weakest bonds, which are typically adjacent to heteroatoms and carbonyl groups.

Figure 2: Predicted major fragmentation pathways for 1-Acetyl-3-piperidinecarbohydrazide.

Rationale for Predictions: The predicted fragmentation patterns are based on established principles of mass spectrometry, where cleavage often occurs alpha to carbonyl groups and heteroatoms.[14][15] The loss of the carbohydrazide side chain and the acetyl group are expected to be prominent fragmentation pathways.

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 1-Acetyl-3-piperidinecarbohydrazide. By integrating the data from NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous structural assignment. The predicted spectral data presented herein serves as a valuable reference for those working with this compound and similar molecular architectures. The self-validating nature of these combined techniques ensures a high degree of confidence in the final structural elucidation, a critical aspect of drug discovery and development.

References

-

On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. (2017). ResearchGate. [Link]

-

¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate. [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. [Link]

-

A Guide to ¹H NMR Chemical Shift Values. (2015). Compound Interest. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]

-

¹³C NMR spectroscopy • Chemical shift. (n.d.). e-PG Pathshala. [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

-

¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. (2023). MDPI. [Link]

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). PMC. [Link]

-

¹³C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. [Link]

-

a guide to ¹³c nmr chemical shift values. (2015). Compound Interest. [Link]

-

Analysis of Carbohydrates by Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]

-

¹³C NMR Chemical Shift Table.pdf. (n.d.). University of California, Los Angeles. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

Analysis of carbohydrates by mass spectrometry. (2013). PubMed. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2023). OpenStax. [Link]

-

Infrared spectroscopy. (n.d.). Wikipedia. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li. [Link]

-

Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). (n.d.). Study Mind. [Link]

-

Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. (2020). YouTube. [Link]

-

Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). University of California, Los Angeles. [Link]

- Preparation method for 1-piperazine acetyl pyrrolidine. (n.d.).

-

One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. (2022). PMC. [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

- A kind of synthetic method of α, α-diphenyl-4-piperidine carbinols. (n.d.).

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (2020). PMC. [Link]

- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.).

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. studymind.co.uk [studymind.co.uk]

- 13. compoundchem.com [compoundchem.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetylated Piperidine Derivatives

Introduction: The Strategic Importance of the N-Acetylated Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its significance lies in its versatile, saturated, six-membered ring structure, which provides conformational flexibility, enabling it to effectively bind to a diverse array of biological targets.[3] The introduction of an N-acetyl group to this scaffold confers a unique set of physicochemical characteristics that are pivotal for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The N-acetylation of the piperidine nitrogen fundamentally alters the amine's properties. It transforms a typically basic nitrogen (pKa ~9-11) into a neutral, non-ionizable amide. This seemingly simple modification has profound implications for a molecule's lipophilicity, solubility, metabolic stability, and hydrogen bonding capacity. These parameters are critical for a drug candidate's ability to permeate biological membranes, remain soluble in physiological fluids, resist metabolic breakdown, and interact with its intended target.[4]

This guide provides an in-depth exploration of the key physicochemical properties of N-acetylated piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also practical, field-proven experimental protocols. By understanding and learning to modulate these properties, medicinal chemists can more effectively design and develop novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[5]

Section 1: Lipophilicity (LogP and LogD)

Theoretical Background: The Role of Lipophilicity in Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design. It is a key determinant of a drug's ability to cross biological membranes, its binding affinity to protein targets, its aqueous solubility, and its susceptibility to metabolism. The octanol-water partition coefficient (LogP for neutral species) and distribution coefficient (LogD for ionizable species at a specific pH) are the standard metrics for quantifying lipophilicity.

For N-acetylated piperidine derivatives, the N-acetyl group significantly increases lipophilicity compared to the parent secondary amine. By neutralizing the basic nitrogen, it prevents protonation under physiological conditions (pH 7.4), ensuring that the molecule's lipophilicity is governed by LogP rather than LogD. This stable lipophilicity is crucial for consistent absorption across the gastrointestinal tract and penetration of the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, precise control and measurement of LogP are essential.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method remains the "gold standard" for LogP determination due to its direct and accurate measurement of partitioning.

Causality in Protocol Design: This protocol is designed to achieve a true thermodynamic equilibrium of the analyte between two immiscible phases, providing a reliable measure of its partitioning behavior. Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results. The choice of UV-Vis or HPLC for analysis depends on the analyte's properties, such as the presence of a chromophore and the required sensitivity.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4). This is achieved by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Analyte Stock Solution: Prepare a stock solution of the N-acetylated piperidine derivative in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and a precise volume of the analyte stock solution (e.g., 5 mL).

-

Equilibration: Seal the vial and shake it gently at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Vigorous shaking that could lead to emulsion formation should be avoided.

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the analyte in the aqueous phase ([Analyte]aq) using a validated analytical method (e.g., HPLC-UV).

-

Calculation: The concentration in the octanol phase ([Analyte]oct) is determined by mass balance. The LogP is then calculated using the following equation: LogP = log ( [Analyte]oct / [Analyte]aq )

Data Presentation: Lipophilicity of Exemplar Derivatives

| Derivative | Structure | Experimental LogP |

| N-acetylpiperidine | C₅H₁₀N(COCH₃) | 0.75 |

| 1-acetyl-4-phenylpiperidine | C₁₃H₁₇NO | 2.58 |

| 1-acetyl-4-(4-fluorophenyl)piperidine | C₁₃H₁₆FNO | 2.71 |

Data presented is illustrative and may vary based on experimental conditions.

Visualization: LogP Determination Workflow

Caption: Workflow for LogP determination via the shake-flask method.

Section 2: Aqueous Solubility

Theoretical Background: The Solubility-Permeability Interplay

Aqueous solubility is a critical prerequisite for drug absorption. A compound must dissolve in the gastrointestinal fluid before it can permeate the gut wall. The N-acetyl group, while increasing lipophilicity, also introduces a polar amide functional group capable of acting as a hydrogen bond acceptor. This dual character means that N-acetylated piperidine derivatives often occupy a favorable region of chemical space, balancing solubility and permeability.

Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development. Therefore, accurate measurement of thermodynamic and kinetic solubility is a cornerstone of early-stage drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

Kinetic solubility assays are widely used in early discovery to rapidly assess the solubility of many compounds. This protocol uses nephelometry, which measures the amount of light scattered by undissolved particles.

Causality in Protocol Design: This method measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock into an aqueous buffer, mimicking the conditions a drug encounters upon administration. The use of DMSO is a practical necessity for high-throughput screening, but it's important to keep the final DMSO concentration low (typically ≤1%) as it can act as a co-solvent and artificially inflate solubility values.

Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

-

Buffer Addition: Using a liquid handler, add aqueous buffer (e.g., PBS, pH 7.4) to a separate 96-well analysis plate.

-

Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO stock from the compound plate to the analysis plate containing the buffer. Mix rapidly.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Read the plate on a nephelometer to measure light scattering.

-

Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise sharply above the background is defined as the kinetic solubility.

Visualization: Interplay of Physicochemical Properties

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

Exploring the chemical space of carbohydrazide-modified piperidines

An In-Depth Technical Guide to the Chemical Space of Carbohydrazide-Modified Piperidines

Authored by: A Senior Application Scientist

Abstract

The confluence of the piperidine scaffold, a cornerstone in modern medicinal chemistry, with the versatile carbohydrazide moiety presents a rich and underexplored chemical space teeming with therapeutic potential.[1][2][3] This guide provides a comprehensive exploration of this unique chemical class, from foundational synthetic strategies and rigorous characterization protocols to the elucidation of their diverse biological activities. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes established methodologies with field-proven insights, offering a robust framework for the rational design and development of novel carbohydrazide-modified piperidine-based therapeutics. We will delve into the nuances of experimental design, the interpretation of analytical data, and the strategic navigation of structure-activity relationships (SAR) to unlock the full potential of this promising compound family.

Introduction: The Strategic Imperative for Hybrid Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement.[4][5][6] On the other hand, the carbohydrazide functional group and its derivatives, such as hydrazones, are recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[7][8]

The strategic hybridization of these two pharmacophores—piperidine and carbohydrazide—creates a novel chemical entity with the potential for synergistic or entirely new biological effects. This guide will navigate the multifaceted landscape of carbohydrazide-modified piperidines, providing a roadmap for their synthesis, characterization, and biological evaluation.

Synthetic Strategies: Building the Molecular Framework

The synthesis of carbohydrazide-modified piperidines can be approached through several convergent strategies. The choice of a specific route is often dictated by the desired substitution pattern on both the piperidine ring and the carbohydrazide moiety, as well as the availability of starting materials.

General Synthetic Workflow

A common and effective approach involves a two-step sequence: (1) functionalization of the piperidine nitrogen or a carbon atom with a carboxylic acid or its ester equivalent, followed by (2) reaction with hydrazine hydrate to form the carbohydrazide.

Caption: A generalized workflow for the synthesis of carbohydrazide-modified piperidines.

Protocol: Synthesis of 1-(Piperidin-4-yl)carbohydrazide

This protocol details a representative synthesis starting from a commercially available piperidine derivative.

Materials:

-

Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol, absolute

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add ethyl isonipecotate (1 equivalent) and absolute ethanol (10 volumes).

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (5 equivalents) dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired 1-(piperidin-4-yl)carbohydrazide as a white solid.

Expert Insight: The use of a significant excess of hydrazine hydrate drives the reaction to completion. However, it is crucial to ensure its complete removal during the work-up, as residual hydrazine can interfere with subsequent reactions and biological assays.

Physicochemical and Structural Characterization

Unambiguous characterization of the synthesized compounds is paramount for establishing structure-activity relationships. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the molecular structure.

-

¹H NMR: Expect to see characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The NH and NH₂ protons of the carbohydrazide moiety will appear as broad singlets, often in the downfield region (δ > 4.0 ppm), and their chemical shifts can be sensitive to solvent and concentration.[9][10]

-

¹³C NMR: The carbonyl carbon of the carbohydrazide will be a key signal, typically appearing around 165-175 ppm.[10] The carbons of the piperidine ring will resonate in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for these relatively polar molecules. The protonated molecular ion [M+H]⁺ is typically the base peak.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine/amide) | 3200-3400 |

| C=O stretch (amide) | 1640-1680 |

| C-H stretch (aliphatic) | 2850-3000 |

Exploring the Chemical Space and Biological Potential

The true power of this scaffold lies in the ability to readily diversify the structure at multiple points to explore a vast chemical space.

Caption: Key diversification points for exploring the chemical space of carbohydrazide-modified piperidines.

Piperidine Ring Modifications

-

N-Substitution: The piperidine nitrogen can be functionalized with a variety of substituents (e.g., alkyl, aryl, benzyl groups) to modulate lipophilicity and target engagement.

-

C-Substitution: Introducing substituents on the carbon atoms of the piperidine ring can influence the conformational preference and introduce chiral centers, which can be critical for biological activity and selectivity.[4][6]

Carbohydrazide Modifications: The Power of Hydrazones

The terminal amino group of the carbohydrazide is a versatile handle for further derivatization, most commonly through condensation with aldehydes and ketones to form hydrazones.[7][12] This reaction is typically high-yielding and allows for the introduction of a wide array of aromatic and heterocyclic moieties, significantly expanding the chemical diversity of the compound library. The resulting N'-(substituted-ylidene)piperidine-carbohydrazides have been investigated for a range of biological activities, including as potential VEGFR-2 inhibitors.[13]

Biological Evaluation

Given the known activities of the parent scaffolds, carbohydrazide-modified piperidines are promising candidates for screening in a variety of therapeutic areas:

-

Antimicrobial Activity: Both piperidine and carbohydrazide derivatives have demonstrated antimicrobial properties.[7][14] Screening against a panel of pathogenic bacteria and fungi is a logical starting point.

-

Anticancer Activity: The piperidine scaffold is found in numerous anticancer drugs, and carbohydrazides have also shown cytotoxic effects.[5][7][15] Evaluation against various cancer cell lines is warranted.[13]

-

CNS Disorders: The piperidine moiety is a common feature in drugs targeting the central nervous system.[5]

Table 1: Representative Biological Activities of Piperidine-Carbohydrazide Analogs

| Compound Class | Therapeutic Area | Key Findings | Reference |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides | Anticancer | Potent VEGFR-2 inhibition, with some compounds surpassing the activity of Sorafenib. | [13] |

| Piperidine-4-carbohydrazide derivatives with N-phthaloyl amino acids | Antimicrobial | Moderate to good activity against S. aureus, E. coli, and other microbes. | [14] |

| Piperidinothiosemicarbazones | Antitubercular | High activity against M. tuberculosis, demonstrating the potential of carbohydrazide-like linkers. | [16] |

Case Study: Targeting VEGFR-2 in Oncology

A recent study by Al-Warhi et al. (2024) provides an excellent example of the potential of this chemical class.[13] They designed and synthesized a series of N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[13]

Their synthetic approach followed the general workflow described in this guide. The resulting compounds were evaluated for their cytotoxic effects against breast cancer cell lines and for their direct inhibitory activity against VEGFR-2. Several compounds exhibited potent activity, with one derivative showing an IC₅₀ value of 45.9 nM against VEGFR-2, surpassing the reference drug Sorafenib.[13] This study underscores the power of rational design in leveraging the carbohydrazide-modified piperidine scaffold to develop potent and selective enzyme inhibitors.

Future Directions and Conclusion

The exploration of the chemical space of carbohydrazide-modified piperidines is still in its early stages, yet the initial findings are highly encouraging. Future research should focus on:

-

Stereoselective Synthesis: The introduction of chirality into the piperidine ring can have a profound impact on biological activity.[4][6] The development of stereoselective synthetic routes will be crucial.

-

Broader Biological Screening: Expanding the screening of these compounds to a wider range of biological targets is likely to uncover new therapeutic applications.

-

In Silico Modeling: Computational approaches, such as docking and molecular dynamics simulations, can aid in the rational design of more potent and selective analogs.[13][17]

References

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.

- Piperidine-based drug discovery.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. IP Indexing.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)

- The Multifaceted Biological Activities of 2-(Piperidin-1-yl)

- Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide.

- A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central (PMC).

- Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

- CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE.

- Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

- Pharmacological Applications of Piperidine Deriv

- Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy. PubMed.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemicaljournal.org [chemicaljournal.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability of 1-Acetyl-3-piperidinecarbohydrazide Under Physiological Conditions

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the chemical stability of 1-Acetyl-3-piperidinecarbohydrazide under physiological conditions. Given the absence of extensive public data on this specific molecule, this document synthesizes established principles from analogous chemical structures—N-acetyl derivatives, piperidine-containing pharmaceuticals, and carbohydrazides—to construct a robust, scientifically-grounded stability testing protocol. We will delve into the probable degradation pathways, present a detailed experimental design for forced degradation studies compliant with ICH guidelines, and outline the necessary analytical methodologies for the accurate quantification of the parent compound and its potential degradants. This guide is intended to be a practical resource for researchers initiating stability programs for novel chemical entities with similar structural motifs.

Introduction: The Imperative of Stability Assessment

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. Among these, chemical stability under physiological conditions (pH 7.4, 37°C) is a critical determinant of a drug candidate's fate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. 1-Acetyl-3-piperidinecarbohydrazide, a molecule featuring a piperidine ring, an N-acetyl group, and a carbohydrazide moiety, presents a unique combination of functional groups, each with its own susceptibility to degradation.

Forced degradation studies, also known as stress testing, are an indispensable tool in this assessment.[1] By subjecting the molecule to conditions more severe than typical storage, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1] This proactive approach is a cornerstone of modern drug development and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][3]

Predicted Degradation Pathways of 1-Acetyl-3-piperidinecarbohydrazide

The chemical architecture of 1-Acetyl-3-piperidinecarbohydrazide suggests several potential degradation pathways under physiological and stressed conditions. Understanding these is fundamental to designing a comprehensive stability study.

-

Hydrolysis: This is anticipated to be a primary degradation route.

-

Amide Bond Cleavage: The N-acetyl group is susceptible to hydrolysis, which would yield acetic acid and 3-piperidinecarbohydrazide. While generally stable, amide bonds can be cleaved under acidic or basic conditions.

-

Carbohydrazide Moiety: The carbohydrazide group may also undergo hydrolysis, breaking the N-N bond or the C-N bond, leading to the formation of various smaller molecules. Hydrazones, related structures, are known to hydrolyze back to their constituent hydrazide and carbonyl compounds.[4]

-

-

Oxidation:

-

Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or even ring-opening products.[5]

-

Hydrazide Group: Hydrazides are known to be susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

-

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation, often through free-radical mechanisms.[1]

-

Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[3]

A visual representation of these potential pathways is provided below.

Caption: Predicted degradation pathways for 1-Acetyl-3-piperidinecarbohydrazide.

Experimental Design: A Forced Degradation Protocol

A well-designed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2] This range is sufficient to produce and identify degradation products without leading to secondary degradation, which can complicate the analysis. The following protocol is a recommended starting point, with the understanding that conditions may need to be optimized based on the observed stability of the compound.

Materials and Reagents

-

1-Acetyl-3-piperidinecarbohydrazide (high purity)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Phosphate buffer, pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

Stock Solution Preparation

Prepare a stock solution of 1-Acetyl-3-piperidinecarbohydrazide at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like ACN or MeOH to ensure solubility).

Stress Conditions

The following table outlines the recommended stress conditions based on ICH guidelines.[2][3]

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. | To assess stability in an acidic environment, simulating gastric conditions. |

| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. | To evaluate stability in an alkaline environment, relevant to the small intestine. |

| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. | To investigate susceptibility to oxidative stress.[2] |

| Thermal Degradation | Incubate solid compound and a solution in pH 7.4 buffer at 60°C. | To determine the effect of heat on the molecule's stability.[3] |

| Photostability | Expose solid compound and a solution in pH 7.4 buffer to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1] | To assess the impact of light exposure on stability. |

| Physiological Control | Incubate a solution of the compound in pH 7.4 buffer at 37°C. | To simulate physiological conditions and serve as a baseline. |

Sampling and Analysis Time Points

Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours) and immediately analyzed. For slower degradation, time points may be extended. Acidic and basic samples should be neutralized before analysis.

The overall experimental workflow is depicted below.

Caption: Experimental workflow for forced degradation studies.

Analytical Methodology: A Stability-Indicating Approach

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for this purpose.[6]

HPLC Method Development

The development of a robust HPLC method will involve the optimization of several parameters:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., ACN or MeOH) is recommended to achieve good separation of polar and non-polar compounds.

-

Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 25-30°C) is important for reproducible results.

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of 1-Acetyl-3-piperidinecarbohydrazide to maximize sensitivity.

Method Validation

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Interpretation and Reporting

The data generated from the forced degradation studies should be compiled and analyzed to:

-

Determine the rate of degradation under each stress condition.

-

Identify and, if possible, characterize the major degradation products. Mass spectrometry is invaluable for this purpose.

-

Propose a degradation pathway for 1-Acetyl-3-piperidinecarbohydrazide.

-

Establish the intrinsic stability of the molecule.

The results should be summarized in a comprehensive report that includes all experimental details, raw data, and a thorough discussion of the findings. A summary of potential quantitative data is presented in the table below.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Acid Hydrolysis | 0 | 100 | 0 | 0 |

| 8 | 85.2 | 10.5 | 2.1 | |

| 24 | 65.7 | 25.3 | 5.8 | |

| Base Hydrolysis | 0 | 100 | 0 | 0 |

| 8 | 90.1 | 6.8 | 1.5 | |

| 24 | 78.4 | 15.2 | 3.9 | |

| Oxidative | 0 | 100 | 0 | 0 |

| 4 | 75.3 | 18.9 | 3.2 | |

| 8 | 55.9 | 32.1 | 7.5 | |

| Thermal | 0 | 100 | 0 | 0 |

| 24 | 98.5 | < LOQ | < LOQ | |

| 48 | 96.2 | 1.8 | < LOQ | |

| Photostability | 0 | 100 | 0 | 0 |

| 24 | 92.8 | 4.5 | 1.1 | |

| Physiological | 0 | 100 | 0 | 0 |

| 24 | 99.1 | < LOQ | < LOQ | |

| 48 | 98.3 | < LOQ | < LOQ |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a scientifically rigorous and practical framework for assessing the stability of 1-Acetyl-3-piperidinecarbohydrazide under physiological conditions. By leveraging knowledge of analogous chemical structures and adhering to established regulatory guidelines, researchers can generate the critical data necessary to understand the molecule's degradation profile. This information is paramount for making informed decisions in the drug development process, from lead optimization to formulation development.

References

- ResolveMass Laboratories Inc. (2025).

- ResolveMass Laboratories Inc. (2025).

- MedCrave. (2016).

- National Institutes of Health (NIH). (n.d.).

- International Journal of Creative Research Thoughts (IJCRT). (n.d.).

- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.

- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

A Technical Guide to the Derivatization of 1-Acetyl-3-piperidinecarbohydrazide for Library Synthesis

This guide provides an in-depth exploration of the synthesis and derivatization of 1-acetyl-3-piperidinecarbohydrazide, a valuable scaffold for the creation of diverse chemical libraries for drug discovery. The piperidine moiety is a prevalent core in many pharmaceuticals, and its strategic functionalization allows for the exploration of vast chemical space, potentially leading to the identification of novel therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the 1-Acetyl-3-piperidinecarbohydrazide Scaffold

The piperidine ring is a key structural motif in a multitude of approved drugs due to its favorable physicochemical properties, including its ability to modulate solubility and basicity, and to serve as a versatile scaffold for introducing diverse substituents.[1][2][3] The incorporation of a carbohydrazide functional group at the 3-position provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for combinatorial library synthesis. The acetyl group at the 1-position serves to cap the secondary amine, preventing unwanted side reactions and providing a neutral, drug-like core.

The derivatization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization. By generating a library of analogs with varied substituents, researchers can probe the molecular interactions with biological targets and identify compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1]

Synthesis of the Core Scaffold: 1-Acetyl-3-piperidinecarbohydrazide

The synthesis of the 1-acetyl-3-piperidinecarbohydrazide core begins with commercially available starting materials and proceeds through a reliable and scalable synthetic sequence. The rationale behind each step is to ensure high yields and purity of the final product, which is crucial for the subsequent library synthesis.

Experimental Protocol: Synthesis of 1-Acetyl-3-piperidinecarbohydrazide

-

Step 1: N-Acetylation of Ethyl 3-Piperidinecarboxylate. To a solution of ethyl 3-piperidinecarboxylate in a suitable solvent such as dichloromethane, add triethylamine followed by the slow addition of acetyl chloride at 0 °C. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The purpose of triethylamine is to act as a base to neutralize the HCl generated during the reaction.

-

Step 2: Hydrazinolysis of Ethyl 1-Acetyl-3-piperidinecarboxylate. The crude product from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Hydrazine hydrate acts as a nucleophile, attacking the ester carbonyl to form the desired carbohydrazide.[5][6][7]

-

Work-up and Purification. After completion of the reaction, the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield pure 1-acetyl-3-piperidinecarbohydrazide.

Diagram: Synthesis of the Core Scaffold

Caption: Synthetic route to the 1-acetyl-3-piperidinecarbohydrazide core.

Derivatization Strategies for Library Synthesis

The carbohydrazide moiety of the core scaffold is a versatile functional group that can undergo a variety of chemical transformations to generate a diverse library of compounds. The following sections detail several key derivatization strategies, including the underlying chemical principles and detailed experimental protocols.

Hydrazone Formation: A Gateway to Diverse Functionality

The reaction of the carbohydrazide with a diverse panel of aldehydes and ketones is a robust and straightforward method for library generation.[8][9][10] This condensation reaction typically proceeds under mild acidic catalysis to form the corresponding N-acylhydrazones.[11] The resulting hydrazones can exhibit a range of biological activities and also serve as intermediates for further chemical modifications.[8][9]

-

Dissolve 1-acetyl-3-piperidinecarbohydrazide in a suitable solvent, such as ethanol or methanol.

-

Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Diagram: Hydrazone Library Synthesis Workflow

Caption: Workflow for the parallel synthesis of an N-acylhydrazone library.

Heterocyclic Ring Formation: Accessing Privileged Scaffolds

N-acylhydrazones are valuable precursors for the synthesis of various five-membered heterocyclic rings, which are considered "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in bioactive molecules.

N-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles.[12][13][14] This transformation can be achieved using various oxidizing agents. The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities and can improve the metabolic stability and pharmacokinetic properties of a molecule.[15][16][17][18]

-

Dissolve the N-acylhydrazone derivative in a suitable solvent like acetic acid or an inert solvent like dichloromethane.

-

Add an oxidizing agent such as (diacetoxyiodo)benzene (DIB) or iodine in the presence of a base like potassium carbonate.

-

Stir the reaction at room temperature or with heating until the starting material is consumed.

-

The reaction mixture is then worked up by quenching the excess oxidant and extracting the product into an organic solvent.

-

Purification is typically performed using column chromatography.

Diagram: Synthesis of 1,3,4-Oxadiazoles from N-Acylhydrazones